Boc-8-aminocaprylic acid
Description
Boc-8-aminocaprylic acid (CAS 30100-16-4) is a protected amino acid derivative with the molecular formula C₁₃H₂₅NO₄ and a molecular weight of 259.34 g/mol . It consists of an 8-carbon alkyl chain terminating in a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amine at the ω-position. Key properties include:
Properties
Molecular Formula |
C13H25NO4 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
8-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)10(11(15)16)8-6-4-5-7-9-14/h10H,4-9,14H2,1-3H3,(H,15,16) |
InChI Key |
PIIPUWJTWZEWIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCCCN)C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Protection and Deprotection Reactions
The Boc group serves as a temporary protective moiety for the primary amine, enabling selective reactivity during synthesis.
Boc Deprotection
The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane), regenerating the free amine for subsequent reactions .
Example :
This step is essential in peptide elongation, allowing sequential coupling without side reactions .
Carboxylic Acid Activation and Esterification
The terminal carboxylic acid undergoes activation to facilitate nucleophilic acyl substitutions.
NHS Ester Formation
This compound reacts with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) to form an active ester .
Reaction Conditions :
-
Reagents : NHS (1.2 g, 10.4 mmol), DCC (3.2 g, 15.5 mmol)
-
Solvent : DCM (55 mL)
-
Time : 16 hours at room temperature
Application :
The NHS ester is a versatile intermediate for amide bond formation in bioconjugation and peptide synthesis .
Amide Bond Formation
The activated ester reacts with primary amines to form stable amide linkages.
Coupling with 5-Aminovaleric Acid
Reaction :
Conditions :
-
Solvent : DMF (20 mL)
-
Base : Triethylamine (1.58 mL, 11.4 mmol)
-
Time : 16 hours at room temperature
This reaction demonstrates its utility in constructing spacer arms for drug delivery systems .
Mechanistic Insights
-
Steric Protection : The Boc group prevents undesired side reactions at the amine during coupling.
-
Controlled Reactivity : Sequential deprotection enables precise peptide chain elongation .
This compound’s versatility in protection, activation, and conjugation underpins its widespread use in pharmaceuticals and biochemistry .
Comparison with Similar Compounds
8-Aminocaprylic Acid (CAS 1002-57-9)
Critical Insight: The Boc group in this compound prevents undesired side reactions during coupling steps, whereas 8-aminocaprylic acid requires careful handling to avoid premature oxidation or acylation .
5-CNAC (CAS 204852-67-5)
Critical Insight: 5-CNAC’s aromatic structure improves membrane permeability compared to this compound, making it suitable for drug delivery .
Fmoc-8-Aoc-OH (CAS 126631-93-4)
Critical Insight: Fmoc-8-Aoc-OH is preferred in SPPS due to orthogonal protection strategies, while this compound is ideal for solution-phase synthesis .
Caprylic Acid (CAS 124-07-2)
Research Findings and Data
Reactivity and Stability
- This compound exhibits superior stability in basic conditions compared to Fmoc-8-Aoc-OH, which decomposes upon exposure to amines .
- The Boc group’s removal efficiency (>95%) under mild acidic conditions (20% TFA in DCM) minimizes side reactions in peptide synthesis .
Q & A
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